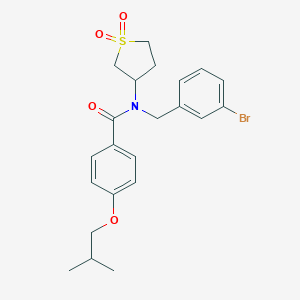![molecular formula C20H21N3O4 B265222 N-(4-ethoxyphenyl)-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B265222.png)
N-(4-ethoxyphenyl)-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also referred to as EPOXY and is known for its unique chemical structure, which makes it a promising candidate for scientific research.
Mécanisme D'action
The mechanism of action of EPOXY is not fully understood. However, researchers have found that EPOXY inhibits the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. By inhibiting the activity of COX-2, EPOXY reduces the production of prostaglandins, which are responsible for the inflammatory response.
Biochemical and Physiological Effects:
EPOXY has been shown to have several biochemical and physiological effects. Studies have found that EPOXY has anti-inflammatory and analgesic properties, which make it a potential candidate for the development of new drugs for the treatment of various diseases. Additionally, EPOXY has been found to have antioxidant properties, which can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using EPOXY in lab experiments include its unique chemical structure, which makes it a promising candidate for scientific research. Additionally, EPOXY has been found to have anti-inflammatory and analgesic properties, which make it a potential candidate for the development of new drugs for the treatment of various diseases. However, the limitations of using EPOXY in lab experiments include the lack of understanding of its mechanism of action and the potential side effects that may arise from its use.
Orientations Futures
There are several future directions for the research on EPOXY. One potential direction is the development of new drugs for the treatment of various diseases based on the anti-inflammatory and analgesic properties of EPOXY. Additionally, further research is needed to fully understand the mechanism of action of EPOXY and its potential side effects. Furthermore, the potential applications of EPOXY in other fields of scientific research, such as materials science and nanotechnology, should also be explored.
Méthodes De Synthèse
The synthesis method for EPOXY involves a series of steps that require the use of specific reagents and conditions. The first step involves the reaction between 4-ethoxybenzoyl chloride and 3-amino-1,2,4-oxadiazole in the presence of a base. This reaction produces an intermediate product, which is then reacted with 3-methoxybenzoyl chloride to obtain the final product, EPOXY.
Applications De Recherche Scientifique
EPOXY has shown potential applications in various fields of scientific research. One of the most promising applications of EPOXY is in the field of medicinal chemistry. Researchers have found that EPOXY has anti-inflammatory and analgesic properties, which make it a potential candidate for the development of new drugs for the treatment of various diseases.
Propriétés
Formule moléculaire |
C20H21N3O4 |
|---|---|
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
N-(4-ethoxyphenyl)-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
InChI |
InChI=1S/C20H21N3O4/c1-3-26-16-9-7-15(8-10-16)21-18(24)11-12-19-22-20(23-27-19)14-5-4-6-17(13-14)25-2/h4-10,13H,3,11-12H2,1-2H3,(H,21,24) |
Clé InChI |
ZHFRYPDWTMZVGA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC(=CC=C3)OC |
SMILES canonique |
CCOC1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC(=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3Z)-5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methylphenyl)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B265141.png)
![(3Z)-3-(2,4-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-5-propyl-4-(3,4,5-trimethoxyphenyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B265143.png)


![N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B265147.png)
![4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B265161.png)
![2-amino-8,8-dimethyl-5-(4-methylphenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B265162.png)

![2-(2,3-dimethylanilino)-4-(3-methoxyphenyl)-8-methyl-4,9-dihydropyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B265188.png)
![9-(3,5-difluorophenyl)-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B265189.png)
![(3Z)-3-(3-chloro-4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-4-(4-ethoxyphenyl)-5-(2-hydroxyethyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B265205.png)
![7-[4-(diethylamino)phenyl]-5-methyl-N-(2-methylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B265211.png)
![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isobutylacetamide](/img/structure/B265217.png)
![6-amino-2-naphthalen-1-yl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),5,11,13,15-hexaene-4,17-dione](/img/structure/B265221.png)